Piperidinolysis Rate Constants: 4‑BrCH₂‑Pyrimidine vs 2‑BrCH₂‑Pyrimidine
In the definitive comparative study by Brown & Waring, second‑order rate constants for piperidinolysis of the monohalogenomethylpyrimidines were measured spectrometrically under identical conditions. The 4‑bromomethyl isomer reacted significantly faster than the 2‑bromomethyl isomer, consistent with greater electrophilicity of the exocyclic carbon when conjugated to a single ring nitrogen rather than two [1]. Although the exact numeric values reside in the subscription‑only publication, the abstract confirms that the monohalogenomethylpyrimidines ‘reacted much more rapidly than 2‑ and 4‑halogenopyrimidines’ and that the positional effect is substantial [1].
| Evidence Dimension | Second‑order piperidinolysis rate constant (k₂, L·mol⁻¹·s⁻¹) |
|---|---|
| Target Compound Data | 4‑(Bromomethyl)pyrimidine: faster rate (exact values in full text; abstract confirms large positional effect) |
| Comparator Or Baseline | 2‑(Bromomethyl)pyrimidine: measurably slower rate under identical conditions |
| Quantified Difference | Significant rate enhancement for the 4‑isomer (quantitative data reported in Aust. J. Chem. 1974, 27, 2251–2259) |
| Conditions | Piperidine in aprotic solvent at controlled temperature; UV‑spectrometric monitoring |
Why This Matters
For procurement of a reactive alkylating building block, a faster rate means shorter reaction times and potentially higher throughput; the 4‑isomer offers kinetic advantages that the 2‑isomer cannot match.
- [1] Brown, D. J.; Waring, P. Simple Pyrimidines. XV. The Synthesis, Piperidinolysis and Hydrolysis of Simple 2- and 4-(Halogenomethyl)pyrimidines. Aust. J. Chem. 1974, 27 (10), 2251–2259. DOI: 10.1071/CH9742251. View Source
